Aeruginosin 298-A
CAS No.:
Cat. No.: VC1886191
Molecular Formula: C30H48N6O7
Molecular Weight: 604.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48N6O7 |
|---|---|
| Molecular Weight | 604.7 g/mol |
| IUPAC Name | N-[5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-6-hydroxy-1-[(2S)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
| Standard InChI | InChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19?,20?,22?,23-,24?,25?,26?/m0/s1 |
| Standard InChI Key | ZRJNSRDWYFDFAT-RKTRNHPESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
| Canonical SMILES | CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Aeruginosin 298-A has a molecular formula of C₃₀H₄₈N₆O₇ and a molecular weight of 604.7 g/mol . It belongs to the class of dipeptides, though its structure is described as tetrapeptide-like due to its complex arrangement .
Structural Features
The compound possesses a distinctive tetrapeptide-like structure that incorporates several nonstandard α-amino acids, including:
Stereochemistry
The definitive stereochemical assignment of Aeruginosin 298-A was established through total synthesis efforts. The absolute stereochemistry is D-Hpla-D-Leu-L-Choi-L-Argol, which differs from initially proposed structures . This corrected structural identification was crucial for understanding the compound's biological activity and for developing accurate synthetic routes.
Synthesis Strategies
Key Synthetic Methods
Several advanced synthetic methods have been employed for the preparation of Aeruginosin 298-A:
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Catalytic asymmetric phase-transfer reaction (PTC) using two-center asymmetric catalysts
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Catalytic asymmetric epoxidation promoted by lanthanide-BINOL complex
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Stereocontrolled synthesis of (2S,3aS,6R,7aS)-6-hydroxyoctahydroindole-2-carboxylic acid (L-Choi) from L-tyrosine
The stereocontrolled synthesis of L-Choi represents a particularly significant achievement, as this bicyclic α-amino acid forms the core of aeruginosins and presented substantial synthetic challenges .
Synthetic Route to L-Choi
The synthesis of L-Choi from L-tyrosine involves several key steps:
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Birch reduction of O-methyl-L-tyrosine
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Aminocyclization of the resulting dihydroanisole in acidic medium
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N-benzylation to produce diastereoisomers
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Acid treatment with HCl-MeOH to establish equilibrium mixture (predominantly endo isomer)
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Hydrogenation in the presence of (Boc)₂O
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Reduction with LS-Selectride to furnish the protected L-Choi
Biological Activity
Serine Protease Inhibition
Aeruginosin 298-A demonstrates significant inhibitory activity against serine proteases, most notably thrombin and trypsin . The mechanism of inhibition has been elucidated through X-ray crystallographic analysis of the structure of the aeruginosin-protease complex .
Inhibitory Potency
Table 1 presents the IC₅₀ values of Aeruginosin 298-A against various serine proteases:
| Serine Protease | IC₅₀ Value |
|---|---|
| Thrombin | 0.42 μM |
| Trypsin | 1.38 μM |
| Plasmin | >14 μM |
Table 1: Inhibitory potency of Aeruginosin 298-A against serine proteases
Additional studies have measured the trypsin inhibitory activity at 6.0 μg/ml .
Structure-Activity Relationships
Research into the structure-activity relationships of Aeruginosin 298-A and its analogs has provided valuable insights:
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The conformation of the Argol portion, especially the guanidine side chain, is critical for trypsin inhibitory activity
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Introduction of a methyl group or epimerization at the α-position of the L-Argol portion results in almost complete loss of activity
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The sulfate moiety in the Hpla portion significantly enhances inhibitory activity (demonstrated by comparing 298-A with Aeruginosin 102-A, which has higher activity)
Table 2 shows the comparative trypsin inhibitory activities of Aeruginosin 298-A and several analogs:
| Entry | Compounds | IC₅₀, μg/ml |
|---|---|---|
| 1 | 1a (aeruginosin 298-A) | 6.0 |
| 2 | 28b | 28 |
| 3 | 28c | 19 |
| 4 | 28d | >100 |
| 5 | 28e | >100 |
| 6 | 28f | >100 |
| 7 | 28g | 8.7 |
Table 2: Trypsin inhibitory activities of Aeruginosin 298-A and its analogs
Related Compounds and Analogs
Aeruginosin Family
The aeruginosin family comprises a diverse group of peptides characterized by their inhibitory effects on serine proteases. Since the discovery of Aeruginosin 298-A in 1994, more than ten related compounds have been identified .
Aeruginosin 298-B
Aeruginosin 298-B, a closely related compound, was found to be a mixture of rotamers of D-Hpla-D-Leu-L-ChoiNH₂, rather than an epimeric mixture as initially proposed . Total synthesis of this compound was also accomplished alongside Aeruginosin 298-A .
Other Notable Aeruginosins
Several other members of the aeruginosin family have been identified from various strains of M. aeruginosa:
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Aeruginosin 102-A/B, which demonstrates higher inhibitory activity than 298-A
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Aeruginosin 89A/B
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Aeruginosin K139
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Oscillarin
Analytical Detection Methods
Mass spectrometry has been employed to detect and identify Aeruginosin 298-A in biological samples. In M. aeruginosa NIES-298 strain, Aeruginosin 298-A was detected with an m/z of 605.47 [M + H]⁺ and 621.40 [M + H₂O + H]⁺ in the 40% MeOH fraction .
The compound has been found in various toxic strains of M. aeruginosa with positive FVIIa-sTF inhibitory activity . Table 3 shows detection data for Aeruginosin 298-A in strain NIES-298:
| Strain | % MeOH Fraction | Retention Time, tR (min) | (m/z) | Ions Detected | Compounds Detected |
|---|---|---|---|---|---|
| NIES-298 | 40 | 7.1 | 605.47 | [M + H]⁺ | Aeruginosin 298A |
| NIES-298 | 40 | 7.1 | 621.40 | [M + H₂O + H]⁺ | Aeruginosin K139 |
Table 3: Detection of Aeruginosin 298-A in M. aeruginosa NIES-298
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